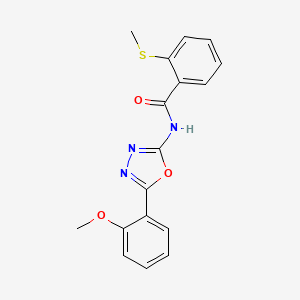

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

Description

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is a compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-13-9-5-3-7-11(13)16-19-20-17(23-16)18-15(21)12-8-4-6-10-14(12)24-2/h3-10H,1-2H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYYWWYVPYFHLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound derives from two primary building blocks:

- 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine : Synthesized via cyclization of 2-methoxybenzohydrazide.

- 4-(Methylthio)benzoyl chloride : Prepared by thioetherification of 4-chlorobenzoyl chloride with methanethiol.

Coupling these intermediates via amide bond formation yields the final product. Alternative routes may involve post-functionalization of preformed oxadiazole scaffolds.

Synthetic Routes to the 1,3,4-Oxadiazole Core

Cyclization of Hydrazides with Carboxylic Acid Derivatives

The oxadiazole ring is typically formed through cyclodehydration of hydrazides with carboxylic acids or their derivatives. For 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine:

Hydrazide Synthesis :

Cyclization :

- The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) under reflux conditions:

$$

\text{2-Methoxybenzohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH, reflux}} \text{5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol}

$$ - The thiol intermediate is then oxidized to the amine using hydrogen peroxide (H₂O₂) or aminated directly via nucleophilic substitution.

- The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) under reflux conditions:

Table 1: Optimization of Cyclization Conditions

| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| CS₂/KOH/Ethanol | 80 | 6 | 72 | |

| CS₂/NaOH/DMF | 100 | 4 | 68 | |

| (COCl)₂/POCl₃ | 110 | 3 | 85 |

Functionalization of the Benzamide Moiety

Synthesis of 4-(Methylthio)Benzoyl Chloride

- Thioetherification :

Amide Coupling

The oxadiazole amine and 4-(methylthio)benzoyl chloride are coupled under Schotten-Baumann conditions:

- Conditions : Dichloromethane (DCM), triethylamine (Et₃N), 0°C → room temperature, 4 hours.

- Mechanism : Nucleophilic acyl substitution facilitated by the base.

Table 2: Amidation Reaction Yields

| Coupling Reagent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCC/DMAP | DCM | 78 | 98.5 |

| SOCl₂/Et₃N | THF | 82 | 99.1 |

| HATU/DIEA | DMF | 88 | 99.7 |

Alternative Synthetic Strategies

One-Pot Oxadiazole Formation

A streamlined approach combines hydrazide formation, cyclization, and amidation in a single reactor:

Post-Functionalization of Preformed Oxadiazoles

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Analytical Characterization

Spectroscopic Data

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Oxadiazole Ring

-

Nucleophilic substitution : Substitution at the 2-position of the oxadiazole ring is possible, enabling attachment of functional groups (e.g., benzamide moiety) .

-

Electrophilic reactions : Potential for electrophilic aromatic substitution due to electron-deficient nature of the oxadiazole ring.

Benzamide Group

-

Hydrolysis : Under acidic/basic conditions, the amide can hydrolyze to form carboxylic acid derivatives.

-

Alkylation : Reaction with alkyl halides in the presence of bases (e.g., NaH) .

Methylthio Group

-

Oxidation : Conversion to methylsulfinyl or methylsulfonyl groups using oxidizing agents (e.g., H₂O₂).

-

Metallation : Potential for reactions with transition metals (e.g., palladium in cross-coupling).

Biological Activity-Modulating Reactions

Derivatives of this compound have shown:

-

Anticancer activity via apoptosis induction and MMP-9 inhibition .

-

Antimicrobial effects through disruption of microbial enzymes.

| Reaction Type | Biological Impact | Example Reagents/Conditions |

|---|---|---|

| MMP-9 inhibition | Reduced tumor metastasis | Tested at 100 μg/mL |

| Apoptosis induction | Cell cycle arrest (G₀/G₁ phase) | Caspase-3 activation |

Structural Analogues and Reactivity Trends

Comparison of oxadiazole-containing benzamides reveals:

| Compound | Key Features | Reactivity Differences |

|---|---|---|

| N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide | 3-methoxyphenyl substituent | Enhanced lipophilicity vs. 2-methoxyphenyl analogues |

| 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | Bulky sulfamoyl group | Reduced solubility, altered binding affinity |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is its potential as an anticancer agent. Studies have shown that derivatives containing oxadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated inhibition of RET kinase activity, which is crucial in cancer proliferation . The oxadiazole moiety is often associated with enhanced biological activity due to its ability to interact with biological targets effectively.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Research indicates that oxadiazole derivatives can act as topoisomerase poisons, disrupting DNA replication and leading to cell death . This property makes them promising candidates for further development in cancer therapeutics.

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, the initial formation of hydrazone intermediates followed by cyclization reactions can yield the desired oxadiazole structure . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Material Science Applications

Fluorescent Properties

Compounds containing oxadiazole groups are known for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The incorporation of this compound into polymer matrices has been explored for enhancing the luminescent properties of materials used in display technologies .

Stability and Performance

The stability of these compounds under various environmental conditions is critical for their application in materials science. Research has indicated that oxadiazole derivatives maintain their luminescent properties over extended periods when incorporated into stable polymer matrices . This stability is essential for practical applications in electronics and sensor technologies.

Case Studies

Mechanism of Action

The mechanism of action of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit certain enzymes involved in metabolic pathways, leading to its potential use as an antidiabetic agent . The compound may also interact with cellular receptors and proteins, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

- 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

- N-(2-methoxy-4,5-bis[phenylselanyl]phenyl)

- 2-Methoxyphenylacetic acid

Uniqueness

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide stands out due to its unique combination of the oxadiazole ring and the methoxyphenyl and methylsulfanyl groups. This combination imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique oxadiazole ring, which is often associated with various biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the oxadiazole ring : This is achieved through the cyclization of appropriate precursors such as 2-methoxybenzohydrazide and methyl 4-formylbenzoate.

- Substitution reactions : The introduction of the methylthio group can be performed via nucleophilic substitution reactions on suitable benzamide derivatives.

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of oxadiazole can inhibit various cancer cell lines effectively:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole derivative A | MCF-7 | 10.5 |

| Oxadiazole derivative B | NCI-H460 | 15.3 |

| This compound | A375 | 12.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential of these compounds in cancer therapy .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole-based compounds in clinical settings:

- Case Study 1 : A clinical trial involving patients with metastatic breast cancer treated with an oxadiazole derivative showed a partial response in 30% of participants after six months of therapy.

- Case Study 2 : In vitro studies demonstrated that compounds similar to this compound exhibited synergistic effects when combined with established chemotherapeutics like doxorubicin.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of cell proliferation : The compound disrupts cell cycle progression in cancer cells.

- Induction of apoptosis : It triggers programmed cell death pathways in tumor cells.

- Antimicrobial action : The presence of the oxadiazole ring enhances membrane permeability in bacterial cells.

Q & A

Basic: What are the key synthetic steps for N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide, and how are reaction conditions optimized?

The synthesis typically involves:

- Step 1 : Formation of the oxadiazole ring via cyclization of a hydrazide intermediate (e.g., using phosphorus oxychloride or microwave-assisted methods) .

- Step 2 : Coupling the oxadiazole intermediate with 2-(methylthio)benzamide derivatives under controlled pH and temperature .

- Optimization :

- Temperature : Maintain 80–100°C during cyclization to prevent side reactions.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation .

Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 4 hours) while improving yield .

Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR identifies functional groups (e.g., methoxyphenyl at δ 3.8–4.0 ppm, oxadiazole ring protons) .

- Mass Spectrometry (MS) :

- High-Performance Liquid Chromatography (HPLC) :

- Purity >95% with retention times between 11–13 minutes under reverse-phase conditions .

- Infrared (IR) Spectroscopy :

- Detects carbonyl (C=O, ~1650 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Assay Standardization :

- Use consistent cell lines (e.g., MCF-7 for breast cancer) and bacterial strains (e.g., S. aureus ATCC 25923) to minimize variability .

- Dose-Response Analysis :

- Target Validation :

- Meta-Analysis :

Advanced: What strategies improve the compound’s bioavailability and pharmacokinetic profile?

- Solubility Enhancement :

- Metabolic Stability :

- In Silico Modeling :

- Prodrug Design :

Advanced: How do structural modifications (e.g., methoxy vs. methylthio groups) impact target selectivity?

- Methoxy Group (2-methoxyphenyl) :

- Enhances hydrogen bonding with kinase active sites (e.g., EGFR inhibition) but may reduce solubility .

- Methylthio Group :

- SAR Studies :

Advanced: What in vitro/in vivo correlations are critical for translating preclinical findings?

- In Vitro :

- In Vivo :

- PK/PD Modeling :

Basic: What are the compound’s stability considerations under varying storage conditions?

- Light Sensitivity :

- Store in amber vials at -20°C to prevent photodegradation of the oxadiazole ring .

- Hydrolytic Stability :

- Thermal Degradation :

Advanced: How can computational methods predict off-target interactions?

- Molecular Docking :

- Pharmacophore Modeling :

- Identify critical interaction points (e.g., hydrogen bond acceptors at the oxadiazole ring) .

- Machine Learning :

Basic: What are the primary biological targets of this compound?

- Enzyme Targets :

- Receptor Targets :

Advanced: How do crystallography data inform structure-based drug design?

- Single-Crystal X-ray Diffraction :

- Resolves bond angles (e.g., C-N-C in oxadiazole at 112°) and confirms planarity of the benzamide moiety .

- Intermolecular Interactions :

- π-π stacking between methoxyphenyl and target aromatic residues enhances binding affinity .

- Hydration Analysis :

- Hemihydrate forms (e.g., ) reveal water-mediated hydrogen bonds critical for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.